Ethyl 3-chloro-2-hydroxypropanoate
Overview
Description
Ethyl 3-chloro-2-hydroxypropanoate is an organic compound with the molecular formula C5H9ClO3 . It is also known by other names such as Ethyl α-hydroxypropionate and Ethyl lactate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-chloro-2-hydroxypropanoate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The IUPAC Standard InChIKey is ZCLGVXACCAZJOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-chloro-2-hydroxypropanoate is 152.58 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Ultrasound in Enzymatic Hydrolysis
Ethyl 3-chloro-2-hydroxypropanoate has been used in studies exploring the use of ultrasound in enzymatic hydrolysis. The application of ultrasound baths, compared to magnet stirring, showed a decrease in reaction time without significantly altering the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Catalyzed Synthesis in Aqueous Medium
Ethyl 3-chloro-2-hydroxypropanoate is involved in the boric acid-catalyzed synthesis of 4H-isoxazol-5(4H)-ones in water, highlighting a method with high efficiency, simplicity, and shorter reaction times (Kiyani & Ghorbani, 2015).
Intermediate for Gemcitabine Hydrochloride
Ethyl 3-chloro-2-hydroxypropanoate serves as an important intermediate in the synthesis of gemcitabine hydrochloride, an anti-cancer drug. The synthesis process of this intermediate, which exists alongside its stereomer, was optimized for high optical purity and adaptability on an industrial scale (Mukarram, Chavan, Khan, & Bandgar, 2011).
Biosynthesis of Chiral Drugs
This compound is a precursor in the biosynthesis of chiral drugs, notably the cholesterol-lowering statins. Biocatalytic asymmetric reduction is highlighted for its high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).
Use in Supercritical Media and Extractions
Ethyl 3-chloro-2-hydroxypropanoate, as ethyl lactate, is considered for its use as an eco-friendly solvent in supercritical media and extraction processes. Understanding its phase behavior with CO2 is crucial for process design in food, pharmaceutical, and fine chemical industries (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
Asymmetric Synthesis
It's used in asymmetric synthesis processes, like in the synthesis of (2R,3S)-2,3-Epoxyoctanal, showcasing its role in obtaining key intermediates with high enantiomeric excess and yield (Tsuboi, Furutani, & Takeda, 1987).
Lipase-Catalyzed Acylation
This compound is involved in lipase-catalyzed acylation reactions, which are significant for the kinetic resolution of racemic compounds, demonstrating its importance in enantioselective processes (Brem, Liljeblad, Paizs, Toșa, Irimie, & Kanerva, 2011).
Renewable Acrylonitrile Production
Ethyl 3-chloro-2-hydroxypropanoate, derived from sugars, is used in a process for renewable acrylonitrile production, showcasing an environmentally friendly approach to chemical manufacturing (Karp et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-chloro-2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGLGKNUAYZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2-hydroxypropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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